ジガラクトシルジアシルグリセロール

説明

Digalactosyldiacylglycerol (DGDG) is a significant membrane lipid present in oxygenic photosynthetic organisms. It plays a crucial role in the structure and function of thylakoid membranes, which are integral to the process of photosynthesis. This lipid is known for its involvement in various cellular processes, particularly under stress conditions like phosphate limitation, highlighting its adaptability and essential function in plant and cyanobacterial physiology (Awai et al., 2007).

Synthesis Analysis

DGDG synthesis involves specific synthase enzymes that catalyze the addition of galactose moieties to monogalactosyldiacylglycerol (MGDG), leading to the formation of DGDG. Notable advances in understanding this process have been achieved through genetic and biochemical analyses, revealing that non-plant-type DGDG synthase genes play a pivotal role in DGDG production in various organisms, including cyanobacteria and marine dinoflagellates (Inuki et al., 2017).

Molecular Structure Analysis

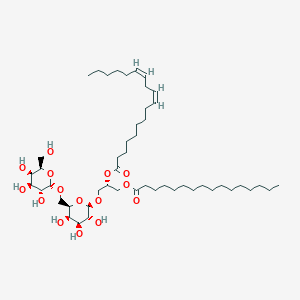

The molecular structure of DGDG has been elucidated through high-resolution techniques like NMR spectroscopy. Studies have determined that DGDG consists of a diacylglycerol backbone with two galactose molecules attached via a galactose-galactose α(1→6) linkage and a galactose-glycerol β-linkage. This intricate molecular arrangement plays a fundamental role in its functional properties and interaction with other membrane components (Hauksson et al., 1995).

Chemical Reactions and Properties

DGDG participates in various chemical reactions within cellular membranes, impacting the fluidity and phase behavior of lipid bilayers. Its synthesis and incorporation into membranes are responsive to environmental cues, such as light intensity and nutrient availability, modulating the membrane's physical properties to adapt to changing conditions. The interaction of DGDG with proteins, particularly in photosynthetic complexes, is crucial for optimal photosynthetic efficiency and stress response mechanisms (Maida & Awai, 2016).

Physical Properties Analysis

The physical properties of DGDG, such as its phase behavior and interaction with water, have been studied using techniques like neutron diffraction. These studies reveal that DGDG forms tightly packed bilayer structures, contributing to the stability and functionality of photosynthetic membranes. The arrangement of galactose moieties at the bilayer surface is critical for the interaction with surrounding water molecules, affecting the bilayer's hydration and overall membrane dynamics (McDaniel, 1988).

Chemical Properties Analysis

The chemical behavior of DGDG, including its reactivity and interactions with other lipids and membrane components, is central to its function in membrane architecture and plant stress responses. Studies have shown that DGDG can modulate the activity of membrane-bound enzymes and interact with other lipids to maintain membrane integrity under stress conditions. The balance between DGDG and other galactolipids is crucial for maintaining the optimal environment for photosynthetic and other membrane-associated proteins (Tanaka et al., 2005).

科学的研究の応用

抗炎症効果

DGDGモノエステルは、オーツ麦の特性的な糖脂質であり、抗炎症効果があることが報告されています {svg_1}. オーツ麦からの主要なDGDGモノエステル分子種を単離し、その構造を解析しました。 DGDG-LAHLAは、一酸化窒素およびサイトカイン(IL-6、TNF-α、およびIL-10)の産生を有意に減少させ、DGDG-LAHLAの抗炎症効果を初めて示唆しました {svg_2}.

植物における機能的多様性

DGDGは、ガラクトース(ジガラクトース)の2つの残基がsn-3位でグリセロールに結合して親水性ヘッドグループを形成する中性糖脂質です {svg_3}. 植物、真核藻類、およびシアノバクテリアの光合成膜に見られます {svg_4}. これは、DGDGが植物の機能的多様性において重要な役割を果たしていることを示唆しています。

光合成膜における役割

モノガラクトシルジアシルグリセロール(MGDG)に次いで、DGDGは植物、真核藻類、およびシアノバクテリアの光合成膜で2番目に豊富なガラクトグリセロ脂質です {svg_5}. これは、DGDGが光合成膜の組織化と機能において重要な役割を果たしていることを示しています。

生合成経路

DGDGは、主にプラスチドエンベロープで、DGDGシンターゼ(DGDs)によってMGDGから合成されます {svg_6}. この生合成経路には、UDP-ガラクトースからのガラクトースをジアシルグリセロール(DAG)のsn-3位に転移させてMGDGを形成するステップ、およびUDP-ガラクトースを糖供与体としてDGDによるMGDGのガラクトシル化によりDGDGを形成するステップの2つの主なステップが含まれます {svg_7}.

栄養ストレス応答

DGDGシンターゼは、シロイヌナズナおよびその他の被子植物に見られます - DGD1およびそのパラログDGD2 {svg_8}. DGD2は、栄養ストレス条件下でMGD2/MGD3とともに代替経路で機能し、リン酸飢餓に応答してDGD2をコードする遺伝子の発現上昇が観察されました {svg_9}.

潜在的な機能性食品成分

DGDGは抗炎症効果があり、オーツ麦に含まれているため、潜在的に機能性食品成分として使用できます {svg_10}. これは、オーツ麦の機能性食品としての利用可能性を広げることができます。

将来の方向性

DGDG is essential for the organization of the membrane structure in etioplasts . It is also required for better photosynthetic growth of Synechocystis sp. PCC6803 under phosphate limitation . These findings suggest that DGDG may have potential applications in improving photosynthetic efficiency and plant growth under nutrient-limited conditions.

特性

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O15/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(52)62-37(34-59-40(51)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-60-48-47(58)45(56)43(54)39(64-48)36-61-49-46(57)44(55)42(53)38(33-50)63-49/h11,13,17-18,37-39,42-50,53-58H,3-10,12,14-16,19-36H2,1-2H3/b13-11-,18-17-/t37-,38-,39-,42+,43+,44+,45+,46-,47-,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXMUPATKGLZAP-DXLAUQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103106 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145033-48-3 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145033-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。